molecular formula C7H14N2O2 B14310562 N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide CAS No. 116203-81-7

N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide

Cat. No.: B14310562
CAS No.: 116203-81-7
M. Wt: 158.20 g/mol
InChI Key: YZQXKYIKDREYKE-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide is an organic compound characterized by its unique structure, which includes both an amide and a nitrous group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide typically involves the reaction of 2-methylpropylamine with 2-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

2-Methylpropylamine+2-Oxopropyl chlorideN-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide\text{2-Methylpropylamine} + \text{2-Oxopropyl chloride} \rightarrow \text{this compound} 2-Methylpropylamine+2-Oxopropyl chloride→N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitrous group to an amine group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitrous amides on cellular processes. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits, particularly in the design of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity allows for the creation of specialized materials with desired properties.

Mechanism of Action

The mechanism by which N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrous group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylpropyl)-N-(2-oxopropyl)amine: Lacks the nitrous group, resulting in different reactivity and applications.

    N-(2-Methylpropyl)-N-(2-oxopropyl)nitro amide: Contains a nitro group instead of a nitrous group, leading to distinct chemical behavior.

Uniqueness

This detailed overview provides a comprehensive understanding of N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

116203-81-7

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N-(2-methylpropyl)-N-(2-oxopropyl)nitrous amide

InChI

InChI=1S/C7H14N2O2/c1-6(2)4-9(8-11)5-7(3)10/h6H,4-5H2,1-3H3

InChI Key

YZQXKYIKDREYKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(=O)C)N=O

Origin of Product

United States

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